molecular formula C18H23ClF3N3O5 B13390504 Aaf-cmk (tfa)

Aaf-cmk (tfa)

Cat. No.: B13390504
M. Wt: 453.8 g/mol
InChI Key: ZFZXFWAYCYJFIZ-UHFFFAOYSA-N
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Description

Ala-Ala-Phe-chloromethylketone (AAF-cmk (TFA)) is a covalent, irreversible serine protease inhibitor with specificity for tripeptidyl peptidase II (TPP II), a cytosolic enzyme involved in protein degradation pathways. TPP II is notable for its ability to compensate for proteasome dysfunction by cleaving polypeptides into tripeptides, thereby maintaining cellular proteostasis . AAF-cmk (TFA) inhibits TPP II by alkylating its active site, effectively blocking substrate processing . Beyond TPP II, AAF-cmk (TFA) also modulates deubiquitylating enzymes (DUBs), including USP7, USP14, and USP10, and impacts autophagy by inhibiting Atg4B . Its unique mechanism induces proteotoxic stress, leading to aggresome formation and selective cytotoxicity in tumor cell lines .

Properties

Molecular Formula

C18H23ClF3N3O5

Molecular Weight

453.8 g/mol

IUPAC Name

2-amino-N-[1-[(4-chloro-3-oxo-1-phenylbutan-2-yl)amino]-1-oxopropan-2-yl]propanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H22ClN3O3.C2HF3O2/c1-10(18)15(22)19-11(2)16(23)20-13(14(21)9-17)8-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13H,8-9,18H2,1-2H3,(H,19,22)(H,20,23);(H,6,7)

InChI Key

ZFZXFWAYCYJFIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of Ala-Ala-Phe-chloromethylketone (trifluoroacetate) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The peptide is assembled on a solid support, and the final product is cleaved from the resin using a trifluoroacetic acid (TFA) cleavage cocktail . The reaction conditions must be carefully controlled to prevent damage to the peptide during cleavage and deprotection .

Mechanism of Action

The mechanism of action of Ala-Ala-Phe-chloromethylketone (trifluoroacetate) involves the irreversible inhibition of TPPII. The compound features an acetyl group and a reactive chloromethyl ketone moiety, which interacts with the active site of target proteases. This interaction leads to the alkylation of the serine residue, thereby inactivating the enzyme . By inhibiting specific proteases, the compound allows researchers to dissect the roles these enzymes play in various biological processes .

Comparison with Similar Compounds

Target Specificity and Mechanisms

AAF-cmk (TFA) vs. Lactacystin

  • AAF-cmk (TFA): Primarily inhibits TPP II (IC₅₀ ~10 μM) and partially blocks DUBs (USP7, USP14, USP10).

Key Finding: AAF-cmk (TFA) and lactacystin operate in complementary degradation pathways. While lactacystin disrupts proteasomal activity, AAF-cmk (TFA) targets TPP II, making it a critical tool for studying compensatory proteolysis .

Cellular Effects

Aggresome Formation

  • AAF-cmk (TFA) induces aggresome-like structures due to UPS saturation, similar to proteasome inhibitors like bortezomib. However, this effect is cell-type-dependent and correlates with proteasome workload rather than TPP II inhibition alone .
  • Leupeptin (LeuSH): A broad-spectrum cysteine/serine protease inhibitor.

Autophagy Modulation

  • AAF-cmk (TFA) inhibits Atg4B, a key autophagy-related protease, thereby impairing autophagosome maturation .
  • Chloroquine: A lysosomotropic agent that raises lysosomal pH, blocking autophagosome-lysosome fusion.
Therapeutic Potential
  • Selective Cytotoxicity: AAF-cmk (TFA) exhibits toxicity in osteosarcoma cells (e.g., U2OS and SaOS-2), with effects enhanced by combination with PI3K inhibitors (e.g., LY294002) .
  • Proteasome Inhibitors (e.g., Bortezomib): Clinically used in multiple myeloma but lack efficacy against TPP II-dependent tumors. AAF-cmk (TFA) may fill this niche in cancers reliant on TPP II-mediated proteolysis .
Comparative Data Table
Compound Primary Target(s) Secondary Targets Proteasome Effect Aggresome Induction Therapeutic Synergy
AAF-cmk (TFA) TPP II USP7, USP14, USP10, Atg4B No inhibition Yes PI3K inhibitors (LY294002)
Lactacystin 20S Proteasome None Full inhibition No None reported
Leupeptin (LeuSH) Cysteine/Serine proteases Cathepsins No inhibition No None reported
Bortezomib 20S Proteasome NF-κB Full inhibition Yes HDAC inhibitors

Biological Activity

AAF-CMK (trifluoroacetate salt) is an irreversible inhibitor of tripeptidyl peptidase II (TPPII), a protease involved in various biological processes, including antigen processing and apoptosis. This compound has garnered attention due to its potential applications in cancer research and immunology.

AAF-CMK specifically inhibits TPPII, which plays a critical role in the cleavage of peptides for major histocompatibility complex (MHC) class I antigen presentation. By inhibiting this enzyme, AAF-CMK can affect the processing of CTL epitopes, thereby influencing immune responses.

Antitumor Activity

In vitro studies have demonstrated that AAF-CMK exhibits significant antitumor activity. For example, when tested on U937 human promonocytic leukemia cells:

  • Concentration : 0-20 μM
  • Incubation Time : 24 hours
  • Results :
    • Increased apoptosis when combined with TNF or TRAIL.
    • The percentage of apoptotic cells rose to 55.8% with AAF-CMK at 20 μM in combination with TRAIL, compared to controls .

Apoptosis Induction

The compound enhances the effects of pro-apoptotic signals. Specifically, it was noted that:

  • AAF-CMK potentiated the growth-inhibitory effects of TRAIL and TNF, suggesting a synergistic interaction that enhances apoptosis in cancer cells .

Specificity and Selectivity

AAF-CMK is noted for its specificity towards TPPII, although it does not significantly interfere with the chymotrypsin-like activity of other proteases. This specificity makes it a valuable tool for studying TPPII-related pathways without affecting other proteolytic activities .

Data Table

Parameter Value
CAS Number 102129-66-8
Molecular Weight 295.25 g/mol
Density 1.215 g/cm³
Inhibition Concentration 10-100 µM
Apoptosis Induction Rate Up to 55.8% with TRAIL at 20 µM

Case Study 1: Leukemia Research

In a controlled study involving U937 cells treated with AAF-CMK:

  • Objective : To assess the compound's role in enhancing apoptosis.
  • Findings : The combination treatment resulted in a significant increase in apoptotic cell morphology and viability reduction compared to single-agent treatments .

Case Study 2: Immune Response Modulation

In another study focusing on antigen presentation:

  • Objective : To evaluate the impact of AAF-CMK on CTL epitope processing.
  • Results : The inhibitor effectively blocked CTL epitope processing from viral proteins, demonstrating its potential to modulate immune responses without completely abrogating them .

Implications for Cancer Therapy

The findings suggest that AAF-CMK could be utilized as a therapeutic agent in leukemia and possibly other malignancies by enhancing apoptotic pathways through TPPII inhibition.

Potential Applications in Immunology

Given its role in antigen processing, AAF-CMK may also serve as a tool for studying immune evasion mechanisms in tumors and could be leveraged to improve vaccine efficacy by modulating antigen presentation .

Q & A

Q. What is the molecular mechanism by which AAF-CMK (TFA) inhibits tripeptidyl peptidase II (TPPII), and how can this be experimentally validated?

AAF-CMK (TFA) acts as an irreversible inhibitor of TPPII by covalently binding to the enzyme’s active site, blocking its ability to hydrolyze oligopeptides with free NH2 termini . To validate this mechanism:

  • Use enzyme activity assays with TPPII-specific substrates (e.g., AAF-AMC) to measure inhibition kinetics.
  • Perform mass spectrometry to confirm covalent modification of TPPII’s catalytic serine residue.
  • Compare inhibition profiles with other serine protease inhibitors (e.g., butabindide) to confirm specificity .

Q. How should researchers design experiments to study AAF-CMK’s effects on protein degradation pathways?

  • Control setup : Include untreated cells and cells treated with protease inhibitors (e.g., MG132 for proteasomes) to isolate TPPII-specific effects.
  • Endpoint analysis : Monitor polyubiquitinated protein accumulation via Western blotting and quantify proteasome activity using fluorogenic substrates (e.g., Suc-LLVY-AMC) .
  • Dose-response curves : Test concentrations ranging from 10–100 µM to identify optimal inhibitory thresholds without off-target effects .

Q. What methodological considerations are critical when validating AAF-CMK’s specificity in cellular models?

  • Cell viability assays : Use MTT or ATP-based assays to rule out cytotoxicity at working concentrations.
  • Cross-reactivity checks : Test for inhibition of related proteases (e.g., bleomycin hydrolase) using activity-based probes.
  • Genetic validation : Combine pharmacological inhibition with TPPII siRNA knockdown to confirm observed phenotypes .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding AAF-CMK’s impact on antigen presentation pathways?

In studies where AAF-CMK showed minimal effects on LCMV-derived antigen presentation (e.g., GP33, NP396) but increased GP276 presentation :

  • Contextualize experimental models : Assess cell-type-specific TPPII expression (e.g., dendritic cells vs. fibroblasts).
  • Control for compensatory pathways : Use proteasome inhibitors (e.g., MG132) to test redundancy in antigen processing.
  • Quantitative mass spectrometry : Map proteolytic fragments to identify TPPII-dependent vs. -independent epitopes .

Q. What strategies optimize AAF-CMK (TFA) treatment protocols for studying ubiquitin-proteasome system crosstalk?

  • Temporal modulation : Pre-treat cells with AAF-CMK for 1–2 hours before proteasome inhibition to capture dynamic substrate shifts.
  • Combination therapies : Co-administer with autophagy inhibitors (e.g., chloroquine) to dissect pathway interdependencies.
  • Single-cell RNA sequencing : Identify transcriptional responses to TPPII inhibition that may mask proteolytic effects .

Q. How can researchers address challenges in distinguishing TPPII-specific effects from off-target protease inhibition?

  • Activity-based protein profiling (ABPP) : Use broad-spectrum serine hydrolase probes (e.g., fluorophosphonates) to map off-target interactions.
  • Structural modeling : Compare AAF-CMK’s binding affinity to TPPII vs. other serine proteases using molecular docking simulations.
  • Orthogonal validation : Replicate findings with TPPII knockout models or butabindide, a more selective TPPII inhibitor .

Q. What interdisciplinary approaches enhance the study of AAF-CMK in disease models (e.g., cancer, neurodegeneration)?

  • Metabolomics : Track ATP and amino acid levels to link proteostasis disruption to metabolic reprogramming.
  • In vivo imaging : Use fluorescent reporters (e.g., Ub-GFP) in zebrafish or murine models to visualize real-time protein aggregation.
  • Clinical correlation : Compare AAF-CMK’s effects with proteasome inhibitor-resistant cancer cell lines to identify therapeutic vulnerabilities .

Methodological Resources & Best Practices

  • Data interpretation : Apply the STREGA guidelines for reporting genetic association studies when analyzing proteolytic pathway polymorphisms .
  • Ethical compliance : Document inhibitor sourcing, batch variability, and cytotoxicity data in line with institutional review protocols .
  • Literature synthesis : Use tools like Web of Science Research Assistant to systematically review TPPII-related studies and identify knowledge gaps .

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